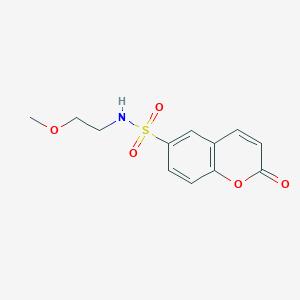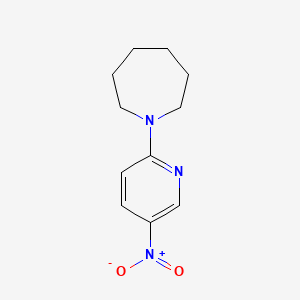![molecular formula C24H30N2O2S B4942534 1-[4-(methylthio)benzyl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4942534.png)
1-[4-(methylthio)benzyl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(methylthio)benzyl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine is a chemical compound that has been synthesized for scientific research purposes. This compound is also known as MPDPV and is a member of the cathinone family of drugs. MPDPV has been studied extensively for its potential use in treating various medical conditions.
Mécanisme D'action
The exact mechanism of action of MPDPV is not fully understood, but it is believed to act as a reuptake inhibitor of dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in increased feelings of pleasure and euphoria.
Biochemical and Physiological Effects:
MPDPV has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, which can lead to decreased blood flow to certain organs and tissues. Additionally, MPDPV has been shown to increase the release of certain hormones, such as cortisol and prolactin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPDPV in lab experiments is its ability to selectively target dopamine and norepinephrine reuptake. This makes it a useful tool for studying the mechanisms of action of other drugs that act on these neurotransmitters. However, one limitation of using MPDPV in lab experiments is its potential for abuse and addiction. Researchers must take precautions to ensure that the compound is used safely and responsibly.
Orientations Futures
There are a number of future directions for research on MPDPV. One area of interest is its potential use in treating addiction and other psychiatric disorders. Additionally, researchers are interested in studying the long-term effects of MPDPV use and its potential for abuse and addiction. Finally, there is interest in developing new compounds that are similar to MPDPV but have improved safety profiles and fewer side effects.
Méthodes De Synthèse
The synthesis method for MPDPV involves the reaction of 4-methylthiobenzaldehyde with 3-(1-pyrrolidinyl)phenol to form the intermediate compound 1-(4-methylthiobenzyl)-4-(3-hydroxyphenyl)piperidine. This intermediate is then reacted with phosgene to form the final product, 1-[4-(methylthio)benzyl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine.
Applications De Recherche Scientifique
MPDPV has been studied for its potential use in treating various medical conditions, including depression, anxiety, and addiction. It has also been studied for its potential use in enhancing cognitive function and memory. Additionally, MPDPV has been used as a research tool to study the mechanisms of action of other drugs.
Propriétés
IUPAC Name |
[3-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]oxyphenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2S/c1-29-23-9-7-19(8-10-23)18-25-15-11-21(12-16-25)28-22-6-4-5-20(17-22)24(27)26-13-2-3-14-26/h4-10,17,21H,2-3,11-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAWXPRXFLMIDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CCC(CC2)OC3=CC=CC(=C3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Methylthio)benzyl]-4-[3-(1-pyrrolidinylcarbonyl)phenoxy]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5'-benzyl 3'-(2-methoxyethyl) 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4942459.png)

![methyl 4-({[(3,4-dimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4942465.png)
![2,4-dichloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B4942475.png)


![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-methyl-N-(2-phenoxyethyl)acetamide](/img/structure/B4942498.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclohexanamine](/img/structure/B4942508.png)



![N,N-dibenzyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4942542.png)